molecular formula C7H9NOS B011200 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 109904-37-2

5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Cat. No.: B011200
CAS No.: 109904-37-2
M. Wt: 155.22 g/mol
InChI Key: PYQVFGJHIWJNFS-UHFFFAOYSA-N
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Description

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a heterocyclic compound that features a fused ring system consisting of a thieno ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting cardiovascular diseases, such as antiplatelet agents.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmacologically active compounds. Additionally, its role in inhibiting platelet aggregation through the P2Y12 receptor highlights its significance in medicinal chemistry .

Properties

IUPAC Name

5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQVFGJHIWJNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)SC21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548312
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109904-37-2
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.85 g of 5-trityl-5,6,7,7a-tetrahydro-4H-thieno [3,2-c]pyridin-2-one (see Japanese Provisional Patent Publication No. 246148/1986), 1.36 g of p-toluenesulfonic acid monohydrate and 50 ml of tetrahydrofuran was stirred at 50° C. for 2 hours. The precipitated solid was filtered, washed with 10 ml of tetrahydrofuran and then dried to obtain 2.28 g of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]-pyridin-2one.p-toluenesulfonate (yield based on 5-trityl-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one: 93%).
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 2
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 3
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 4
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 5
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 6
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Customer
Q & A

Q1: What are the common degradation pathways of Prasugrel and how does this relate to the formation of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one?

A1: Research indicates that Prasugrel is susceptible to hydrolytic degradation under acidic, basic, and neutral conditions. [] One of the significant degradation products identified is 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, which forms specifically under acidic, basic, and neutral hydrolysis. [] This highlights the importance of controlling pH during Prasugrel formulation and storage.

Q2: How was 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one identified as a degradation product, and what are its implications for Prasugrel formulation?

A2: This specific degradation product, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, was found to emerge during neutral hydrolysis of Prasugrel in the presence of magnesium stearate, a common pharmaceutical excipient. [] Its identification was achieved using a combination of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. [] This finding suggests that alternative lubricant materials should be explored for Prasugrel tablet formulations to prevent the formation of this degradation product.

Q3: What analytical techniques are crucial for characterizing the degradation products of Prasugrel?

A3: Multiple analytical techniques were employed to successfully separate, identify, and characterize the degradation products of Prasugrel hydrochloride. [] These include:

  • Preparative Thin-Layer Chromatography (TLC): This method allowed for the physical separation of the different degradation products formed under various stress conditions. []
  • Gas Chromatography-Mass Spectrometry (GC/MS): This technique played a vital role in establishing the mass fragmentation pathway of Prasugrel, which was essential for understanding the structures of its degradation products. []
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provided information about the functional groups present in the degradation products, aiding in their structural elucidation. []
  • Proton Nuclear Magnetic Resonance (1H NMR): 1H NMR spectroscopy provided detailed information about the hydrogen atom environments within the degradation product molecules, confirming their structures. []

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